Cumyl-CBMICA vs. Cumyl-CBMINACA: Direct Comparison of hCB1 Binding Affinity (Ki)
In a direct head-to-head study using competitive ligand binding assays on cell membranes expressing human CB1 receptors, Cumyl-CBMICA exhibited a binding affinity (Ki) of 29.3 nM, which is approximately 22-fold lower affinity than its indazole counterpart Cumyl-CBMINACA (Ki = 1.32 nM) [1].
| Evidence Dimension | hCB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 29.3 nM |
| Comparator Or Baseline | Cumyl-CBMINACA: Ki = 1.32 nM |
| Quantified Difference | 22.2-fold lower affinity (1.32 nM vs 29.3 nM) |
| Conditions | Competitive ligand binding assay; cell membranes expressing human cannabinoid receptor 1 (hCB1) |
Why This Matters
This ~22-fold difference confirms that indole vs. indazole core substitution is a critical procurement discriminator; the two compounds are not interchangeable for studies requiring a specific CB1 affinity range.
- [1] Haschimi B, Grafinger KE, Pulver B, Psychou E, Halter S, Huppertz LM, Westphal F, Pütz M, Auwärter V. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of Cumyl-CBMICA and Cumyl-CBMINACA. Drug Test Anal. 2021;13(8):1499-1515. View Source
